molecular formula C6H9N3O2 B13273221 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13273221
M. Wt: 155.15 g/mol
InChI Key: YBXYGANJFCFHGD-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C6H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of a methylamine derivative with a suitable pyrimidine precursor. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

    2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a similar pyrimidine structure but differs in its functional groups.

    2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine: Another heterocyclic compound with different substituents and potential applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4-hydroxy-2-(methylaminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c1-7-3-4-8-5(10)2-6(11)9-4/h2,7H,3H2,1H3,(H2,8,9,10,11)

InChI Key

YBXYGANJFCFHGD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CC(=O)N1)O

Origin of Product

United States

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